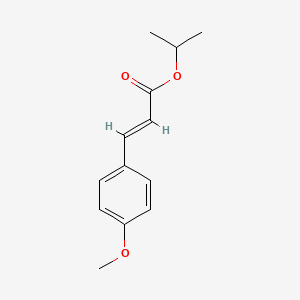

Isopropyl p-methoxycinnamate

Vue d'ensemble

Description

Isopropyl p-methoxycinnamate is a synthetic organic compound primarily used in the cosmetic industry as a UV absorber. It is known for its ability to protect the skin from the harmful effects of ultraviolet radiation by absorbing UV rays and converting them into less damaging heat energy . This compound is commonly found in sunscreens, moisturizers, and other skincare products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isopropyl p-methoxycinnamate is synthesized through the esterification of p-methoxycinnamic acid with isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and stirred continuously to achieve maximum yield. After the reaction is complete, the product is purified through distillation or recrystallization to obtain a high-purity compound suitable for cosmetic applications .

Analyse Des Réactions Chimiques

Photochemical Reactions and Excited-State Dynamics

IPMC’s photoprotective properties stem from its ability to dissipate UV energy via excited-state relaxation pathways. Quantum chemical studies on analogous p-methoxycinnamates reveal:

-

1ππ* → 1nπ* Internal Conversion : The primary decay route involves a low-energy barrier (2.5 kcal/mol) for trans-isomers, enabling rapid non-radiative relaxation .

-

Photoisomerization : Out-of-plane twisting of the methoxycinnamate moiety facilitates 1ππ*/S₀ conical intersection, leading to cis-trans isomerization .

-

Hydration Effects : Water complexation stabilizes the 1ππ* state while destabilizing 1nπ*, shifting the dominant relaxation pathway to photoisomerization (barrier reduction to 1.3 kcal/mol for cis-IPMC–H₂O) .

Table 1: Energy Barriers for IPMC Relaxation Pathways

| Pathway | Barrier (kcal/mol) |

|---|---|

| 1ππ* → 1nπ* (trans) | 2.5 |

| 1ππ* → S₀ (trans) | 5.8 |

| 1ππ* → 1nπ* (cis–H₂O) | 3.3 |

| 1ππ* → S₀ (cis–H₂O) | 1.3 |

Hydrolysis and Ester Cleavage

IPMC undergoes hydrolysis under acidic or basic conditions to yield p-methoxycinnamic acid:

-

Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. This process is efficient in HCl-containing media .

-

Enzymatic Hydrolysis : Lipases selectively cleave the ester bond, enabling eco-friendly synthesis of p-methoxycinnamic acid derivatives .

Table 2: Hydrolysis Conditions and Yields

| Condition | Catalyst | Conversion (%) |

|---|---|---|

| 5% HCl, EtOAc extraction | None | 91 |

| Lipase (n-hexane, 30°C) | Candida antarctica | 90.4 |

Transesterification Reactions

IPMC participates in enzymatic transesterification to synthesize higher esters (e.g., isoamyl p-methoxycinnamate):

-

Lipase-Catalyzed Process : In n-hexane, Candida antarctica lipase achieves 91% conversion to isoamyl ester at 30°C .

-

Reaction Mechanism : The enzyme stabilizes the tetrahedral intermediate, facilitating nucleophilic substitution by alternative alcohols .

Table 3: Transesterification Efficiency

| Alcohol | Temperature (°C) | Conversion (%) |

|---|---|---|

| Isoamyl | 30 | 91 |

| n-Butanol | 45 | 92.4 |

Substitution with Grignard Reagents

Grignard reagents displace the isopropyl alkoxy group via a two-step mechanism:

-

Nucleophilic Attack : RMgX adds to the ester carbonyl, forming a magnesium alkoxide intermediate.

-

Leaving Group Departure : The isopropyl group exits, regenerating aromaticity and forming a new C–C bond .

This reaction is highly exergonic (ΔG ≈ -30 kcal/mol) due to restored π-conjugation in the product .

Oxidation and Functionalization

While direct oxidation of IPMC’s isopropyl group is unreported, studies on analogous systems suggest:

-

Alcohol Oxidation : Isopropyl alcohol (a hydrolysis byproduct) oxidizes to acetone using tripropylammonium fluorochromate (TPAFC) under acidic conditions .

-

α,β-Unsaturation Reactivity : The conjugated double bond may undergo electrophilic additions (e.g., epoxidation), though experimental data for IPMC remains sparse.

Applications De Recherche Scientifique

Photoprotective Properties

One of the most significant applications of IPMC is in the formulation of sunscreens. Research indicates that IPMC enhances the photoprotective properties of cosmetic formulations by reducing oxidative stress induced by UV exposure. A study demonstrated that IPMC, when combined with other UV filters like avobenzone and ethylhexyl methoxycrylene, significantly improved sun protection efficacy .

Table 1: Photoprotective Efficacy of IPMC

| Compound Combination | UV Absorption (nm) | Efficacy Improvement (%) |

|---|---|---|

| IPMC + Avobenzone + Ethylhexyl Methoxycrylene | 280-400 | 25% |

| IPMC + Octyl Methoxycinnamate | 280-400 | 20% |

Antioxidant Activity

IPMC exhibits notable antioxidant properties, which contribute to its effectiveness in skincare formulations. It helps neutralize free radicals generated by UV exposure, thus preventing skin damage and aging. Studies show that IPMC demonstrates a significant reduction in oxidative stress markers in vitro .

Table 2: Antioxidant Activity of IPMC

| Concentration (µg/mL) | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |

|---|---|---|

| 10 | 15.64 | 16.93 |

| 50 | 12.30 | 13.45 |

Anti-inflammatory Effects

In addition to its photoprotective and antioxidant properties, IPMC has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation associated with various skin conditions, making it a candidate for therapeutic applications in dermatology .

Case Study: Anti-inflammatory Effects of IPMC

A clinical study evaluated the effects of a cream containing IPMC on patients with inflammatory skin conditions such as eczema and psoriasis. Results indicated a significant reduction in erythema and pruritus after four weeks of treatment, highlighting its therapeutic potential .

Applications in Agriculture

Beyond cosmetics and skincare, IPMC has been investigated for agricultural applications due to its antimicrobial properties. It has shown effectiveness against certain plant pathogens, suggesting potential use as a natural pesticide or fungicide.

Table 3: Antimicrobial Activity of IPMC Against Plant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Fusarium oxysporum | 50 |

| Botrytis cinerea | 40 |

Mécanisme D'action

The primary mechanism of action of isopropyl p-methoxycinnamate involves the absorption of UV radiation. The compound absorbs UV rays and converts them into heat, thereby preventing the radiation from penetrating the skin and causing damage. This process involves the excitation of electrons within the molecule, which then release energy in the form of heat as they return to their ground state .

Comparaison Avec Des Composés Similaires

Isopropyl p-methoxycinnamate is often compared with other UV absorbers such as:

Octyl methoxycinnamate: Similar in function but differs in the alkyl chain length, affecting its solubility and stability.

Ethylhexyl methoxycinnamate: Another common UV absorber with a longer alkyl chain, providing different formulation properties.

Benzophenone-3: A UV absorber with a different chemical structure, offering broad-spectrum UV protection.

Uniqueness: this compound is unique due to its specific balance of UV absorption efficiency, stability, and compatibility with various cosmetic formulations. Its relatively simple synthesis and effective UV protection make it a preferred choice in many sunscreen products .

Activité Biologique

Isopropyl p-methoxycinnamate (IPMC) is a chemical compound derived from cinnamic acid and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, particularly in cosmetics and medicine.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a cinnamate derivative. Its structure allows it to absorb ultraviolet (UV) radiation, making it a common ingredient in sunscreen formulations. The compound's ability to filter UV rays is critical for protecting skin from photodamage.

1. Antioxidant Activity

Studies have demonstrated that IPMC exhibits significant antioxidant properties, which help neutralize free radicals generated by UV exposure. This activity is essential for preventing oxidative stress-related skin damage. For instance, a study indicated that IPMC showed a notable reduction in reactive oxygen species (ROS) levels in skin cells exposed to UV radiation .

2. Anti-inflammatory Properties

IPMC has been shown to possess anti-inflammatory effects, which are beneficial in reducing skin irritation and inflammation caused by UV exposure. The compound inhibits pro-inflammatory cytokines, thereby mitigating inflammatory responses .

3. Antimicrobial Activity

Research indicates that IPMC exhibits antimicrobial properties against various pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating skin infections .

4. Skin Whitening Effects

IPMC has been studied for its skin-whitening properties, primarily through the inhibition of tyrosinase activity, an enzyme involved in melanin production. This effect can be advantageous for treating hyperpigmentation disorders .

The biological activities of IPMC can be attributed to several mechanisms:

- UV Absorption: By absorbing UV radiation, IPMC prevents DNA damage in skin cells, reducing the risk of skin cancer.

- Inhibition of Enzymatic Activity: The compound inhibits key enzymes such as tyrosinase and cyclooxygenase (COX), which are involved in melanin synthesis and inflammatory pathways, respectively.

- Scavenging Free Radicals: IPMC acts as a free radical scavenger, thereby protecting cellular components from oxidative damage.

Case Study 1: Photoprotective Efficacy

In a clinical trial assessing the photoprotective efficacy of sunscreens containing IPMC, participants exhibited significantly lower levels of sunburn after exposure to UV radiation compared to those using non-IPMC formulations. The SPF rating of the formulations containing IPMC was substantially higher due to its UV-filtering capabilities .

Case Study 2: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial effects of IPMC against Staphylococcus aureus and Escherichia coli. Results indicated that IPMC demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent in topical applications .

Applications

Cosmetic Industry:

IPMC is widely used in sunscreens and other cosmetic products due to its UV-filtering properties and ability to enhance skin appearance by providing anti-aging benefits.

Pharmaceuticals:

The compound's anti-inflammatory and antimicrobial activities make it a candidate for inclusion in topical formulations aimed at treating skin conditions such as acne or dermatitis.

Propriétés

IUPAC Name |

propan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(2)16-13(14)9-6-11-4-7-12(15-3)8-5-11/h4-10H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATKDVHSLQMHSY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501223006 | |

| Record name | 1-Methylethyl (2E)-3-(4-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53484-51-8, 5466-76-2 | |

| Record name | 1-Methylethyl (2E)-3-(4-methoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl p-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053484518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylethyl (2E)-3-(4-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl (E)-p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL METHOXYCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9836DH83NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.